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Compound of Interest

Compound Name:
methyl N-[2-(1H-indol-3-

yl)ethyl]carbamate

CAS No.: 58635-45-3

Cat. No.: B15068411

Get Quote

Executive Summary
N-Methoxycarbonyltryptamine (N-MCT) represents a critical intermediate in indole alkaloid

synthesis and a structural analog in forensic drug analysis. It functions as a carbamate-

protected tryptamine, distinguishing it from its amide analogs (like N-acetyltryptamine or

melatonin) and the free base tryptamine.

This guide provides a definitive 13C NMR structural assignment for N-MCT. By objectively

comparing it against Tryptamine (free base) and N-Acetyltryptamine, we establish a robust

identification protocol. The focus is on the diagnostic chemical shifts of the carbamate moiety (

) versus the amide (

), resolving common ambiguities in synthesis and forensic identification.

Structural Context & Synthesis Pathway
To understand the NMR signals, one must understand the electronic environment created

during synthesis. N-MCT is typically synthesized by reacting Tryptamine with Methyl
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Chloroformate. This transformation introduces two key NMR-active features: a carbonyl carbon

and a methoxy carbon, while altering the electronic shielding of the ethyl side chain.

Figure 1: Synthesis & Structural Evolution
The following pathway illustrates the transformation from Tryptamine to N-MCT, highlighting the

introduction of the carbamate functionality.

Tryptamine
(Free Amine)

No Carbonyl Signal

Nucleophilic Attack
(Amine on Carbonyl)

+ Base (Et3N)

Methyl Chloroformate
(Cl-CO-OMe)

N-Methoxycarbonyltryptamine
(Carbamate Product)

Diagnostic C=O (~157 ppm)

- HCl

Click to download full resolution via product page

Caption: Synthesis of N-MCT via carbamoylation. The reaction replaces the amine proton with

a methoxycarbonyl group, introducing distinct NMR signals at ~157 ppm and ~52 ppm.

Comparative 13C NMR Analysis
The power of 13C NMR in this context lies in its ability to differentiate the Carbamate (N-MCT)

from the Amide (N-Acetyl) and the Free Amine (Tryptamine). Proton NMR (1H) often suffers

from overlapping multiplets in the side-chain region, whereas 13C provides distinct, singlet

peaks for the carbonyl and methyl groups.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 100 MHz)
Values are reported in ppm relative to TMS (

0.0). Precision may vary

0.5 ppm depending on concentration and pH.
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Carbon
Assignment

Tryptamine
(Free Base)

N-
Acetyltryptami
ne (Amide
Analog)

N-MCT (Target)
Shift Logic /

Causality

Carbonyl (C=O) Absent 170.2 157.1

CRITICAL:

Carbamate

carbonyls are

more shielded

(upfield) than

amides due to

the resonance

donation from

the alkoxy

oxygen.

Methoxy (-OCH₃) Absent Absent 52.1

Diagnostic for

methyl

carbamates.

Distinct from

aromatic

methoxy groups

(usually ~55

ppm).[1]

Acetyl Methyl (-

CH₃)
Absent 23.4 Absent

Distinguishes

Amide from

Carbamate.

-CH₂ (Sidechain) 42.4 40.5 41.4

The carbamate

nitrogen is less

electron-donating

than the free

amine, slightly

shielding the

adjacent carbon.

-CH₂ (Indole)
29.5 25.4 25.8 Proximity to the

indole ring keeps

this relatively
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stable, but

functionalization

at the amine

induces a slight

upfield shift vs

free base.

Indole C2 122.1 122.0 122.2

Minimal change;

the indole ring is

electronically

isolated from the

carbamate tail.

Indole C3 113.0 113.5 113.2

Quaternary

carbon; intensity

is often lower.

Indole C7a 136.5 136.4 136.5
Bridgehead

carbon.

Expert Insight: The "Gold Standard" differentiator is the 13 ppm difference in the carbonyl region

(157 ppm vs 170 ppm). If you observe a peak at 170 ppm, you have likely formed an amide

(acetylation impurity), not the carbamate.

Detailed Structural Assignments
A. The Carbamate Region (The "Fingerprint")

Signal:

156.0 – 158.0 ppm.

Mechanism: The carbonyl carbon in a carbamate is bonded to both a nitrogen and an

oxygen. The oxygen atom donates electron density into the carbonyl
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-system (resonance), which increases the electron density at the carbonyl carbon compared
to a ketone or amide. This results in shielding, moving the peak upfield to ~157 ppm.

Validation: In contrast, an amide carbonyl (N-Acetyl) lacks the second oxygen donor,

appearing downfield at ~170 ppm.

B. The Methoxy vs. Methyl Dilemma
Signal:

51.5 – 52.5 ppm.

Mechanism: The methyl group is attached directly to an oxygen atom (

). The electronegative oxygen desheilds the carbon, pushing it to ~52 ppm.

Comparison: In N-acetyltryptamine, the methyl is attached to a carbonyl (

), which is less deshielding, resulting in a peak at ~23 ppm.

C. The Indole Core
The indole signals (C2, C3, C3a, C4, C5, C6, C7, C7a) remain largely invariant across these

derivatives. This stability serves as an internal reference. If these peaks shift significantly (>2

ppm), suspect substitution on the ring (e.g., 5-methoxy substitution as in Melatonin) or salt

formation (protonation of the indole nitrogen).

Experimental Protocol: Self-Validating Acquisition
To ensure the data matches the table above, follow this "Senior Scientist" protocol designed to

minimize relaxation artifacts and solvent effects.

Step 1: Sample Preparation

Solvent: Chloroform-d (

) is preferred for resolution.

Note: If solubility is poor, use DMSO-
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. Warning: DMSO-

typically shifts carbonyl signals downfield by 1-2 ppm. Expect the N-MCT carbonyl at
~158-159 ppm in DMSO.

Concentration: 20-30 mg of sample in 0.6 mL solvent. High concentration is vital for

detecting quaternary carbons (C3, C3a, C7a, C=O) in reasonable timeframes.

Step 2: Acquisition Parameters (Bruker/Varian)

Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

Reasoning: The Carbonyl and Quaternary Indole carbons have long

relaxation times. A short D1 (e.g., 1.0s) will suppress these peaks, making the carbonyl
invisible or non-integrable.

Scans (NS): Minimum 1024 scans for high signal-to-noise ratio on the quaternary carbons.

Step 3: Processing

Line Broadening (LB): 1.0 - 2.0 Hz.

Referencing: Set the center peak of

triplet to 77.16 ppm (or DMSO-

septet to 39.52 ppm).

Decision Logic for Identification
Use this logic flow to interpret your spectrum during drug development or forensic analysis.

Figure 2: Spectral Identification Decision Tree
A logical workflow to determine the identity of a tryptamine derivative based on 13C NMR

signals.
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Caption: Decision tree for classifying tryptamine derivatives. The primary branch point is the

carbonyl shift (170 vs 157 ppm), confirmed by the methyl environment (23 vs 52 ppm).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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